3-Bromo-2-chloro-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic derivatives.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethylpyridines
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAIMISRGVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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